Cas no 922669-48-5 (N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(ethanesulfonyl)benzamide)

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(ethanesulfonyl)benzamide 化学的及び物理的性質
名前と識別子
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- N-(1,3-dioxoisoindol-5-yl)-2-ethylsulfonylbenzamide
- N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(ethanesulfonyl)benzamide
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- インチ: 1S/C17H14N2O5S/c1-2-25(23,24)14-6-4-3-5-12(14)16(21)18-10-7-8-11-13(9-10)17(22)19-15(11)20/h3-9H,2H2,1H3,(H,18,21)(H,19,20,22)
- InChIKey: RBTSGKCRMPPGAP-UHFFFAOYSA-N
- SMILES: C(NC1C=CC2=C(C=1)C(=O)NC2=O)(=O)C1=CC=CC=C1S(CC)(=O)=O
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(ethanesulfonyl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2646-0649-2mg |
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(ethanesulfonyl)benzamide |
922669-48-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2646-0649-4mg |
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(ethanesulfonyl)benzamide |
922669-48-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2646-0649-20mg |
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(ethanesulfonyl)benzamide |
922669-48-5 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2646-0649-40mg |
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(ethanesulfonyl)benzamide |
922669-48-5 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2646-0649-30mg |
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(ethanesulfonyl)benzamide |
922669-48-5 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2646-0649-50mg |
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(ethanesulfonyl)benzamide |
922669-48-5 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2646-0649-10mg |
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(ethanesulfonyl)benzamide |
922669-48-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2646-0649-10μmol |
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(ethanesulfonyl)benzamide |
922669-48-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2646-0649-2μmol |
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(ethanesulfonyl)benzamide |
922669-48-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2646-0649-25mg |
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(ethanesulfonyl)benzamide |
922669-48-5 | 90%+ | 25mg |
$109.0 | 2023-05-16 |
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(ethanesulfonyl)benzamide 関連文献
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(ethanesulfonyl)benzamideに関する追加情報
N-(1,3-Dioxo-2,3-Dihydro-1H-Isoindol-5-Yl)-2-(Ethanesulfonyl)Benzamide: A Comprehensive Overview
The compound with CAS No. 922669-48-5, known as N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(ethanesulfonyl)benzamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structural features and its potential applications in drug development. Recent studies have highlighted its promising activity in various biological systems, making it a subject of interest for researchers worldwide.
The chemical structure of this compound is characterized by a benzamide core, which is a common motif in many bioactive molecules. The isoindole ring system, with its 1,3-dioxo substituents, adds complexity to the molecule and potentially enhances its pharmacokinetic properties. The ethanesulfonyl group attached to the benzene ring further modulates the compound's physicochemical properties, such as solubility and stability. These structural elements collectively contribute to the compound's ability to interact with biological targets in a specific manner.
Recent research has focused on the synthesis of this compound, employing advanced methodologies such as multi-component reactions and catalytic processes. These methods not only improve the efficiency of synthesis but also pave the way for large-scale production if required. The development of scalable synthetic routes is crucial for transitioning this compound from the laboratory to clinical trials.
From a pharmacological perspective, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(ethanesulfonyl)benzamide has demonstrated remarkable activity in preclinical models. Studies have shown that it exhibits potent antimicrobial activity, particularly against drug-resistant bacterial strains. This property is significant given the global challenge of antibiotic resistance. Additionally, the compound has shown promise in modulating inflammatory pathways, suggesting its potential application in treating inflammatory diseases such as arthritis and dermatitis.
Another area of interest is the compound's anticancer potential. Preclinical data indicate that it can selectively inhibit cancer cell proliferation while sparing normal cells. This selectivity is a critical attribute for anticancer agents and underscores the need for further investigation into its mechanism of action. Researchers are exploring whether this compound acts through known pathways or if it represents a novel therapeutic approach.
The biological evaluation of this compound has also extended to its toxicity profile. Initial studies suggest that it has a favorable safety margin, with minimal adverse effects at therapeutic doses. However, further toxicological studies are required to fully assess its safety profile before advancing to human trials.
In terms of drug delivery, researchers are investigating innovative strategies to enhance the bioavailability of this compound. Techniques such as nanoparticle encapsulation and targeted drug delivery systems are being explored to optimize its pharmacokinetic properties and maximize its therapeutic efficacy.
The discovery and development of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-Yl)-2-(ethanesulfonyl)benzamide represent a significant milestone in medicinal chemistry. Its unique structure, coupled with its diverse biological activities, positions it as a promising candidate for addressing unmet medical needs. As research progresses, this compound has the potential to contribute significantly to the development of novel therapeutics across multiple therapeutic areas.
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